![molecular formula C10H18N2O2S B13387493 Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)
Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Biotinol, also known as biotinol, is a derivative of biotin (vitamin H or B7). It is a water-soluble compound that plays a crucial role in various metabolic processes. D-Biotinol is known for its ability to be converted into biotin in vivo, making it an essential nutrient for many organisms . It is commonly used in scientific research and industrial applications due to its unique properties and biological significance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Biotinol typically involves the reduction of biotin. One common method is the catalytic hydrogenation of biotin using a palladium catalyst under hydrogen gas. This reaction converts the biotin into D-Biotinol by reducing the double bonds in the biotin molecule .
Industrial Production Methods
Industrial production of D-Biotinol often involves microbial fermentation processes. Microorganisms such as Lactobacillus arabinosus, Lactobacillus casei, and Saccharomyces cerevisiae are used to produce D-Biotinol through fermentation. These microorganisms are cultured in nutrient-rich media, and the D-Biotinol is extracted and purified from the fermentation broth .
化学反応の分析
Types of Reactions
D-Biotinol undergoes various chemical reactions, including:
Oxidation: D-Biotinol can be oxidized to form biotin.
Reduction: As mentioned earlier, biotin can be reduced to form D-Biotinol.
Substitution: D-Biotinol can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Biotin.
Reduction: D-Biotinol.
Substitution: Various substituted biotinol derivatives, depending on the nucleophile used.
科学的研究の応用
D-Biotinol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of biotin derivatives.
Biology: Studied for its role in cellular metabolism and as a cofactor for various enzymes.
Medicine: Investigated for its potential therapeutic effects in treating biotin deficiency and related disorders.
Industry: Used in the production of biotin supplements and as an additive in animal feed and cosmetics
作用機序
D-Biotinol exerts its effects by being converted into biotin in vivo. Biotin acts as a coenzyme for carboxylase enzymes, which are involved in critical metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism. The conversion of D-Biotinol to biotin allows it to participate in these metabolic processes, thereby exerting its biological effects .
類似化合物との比較
D-Biotinol is similar to other biotin derivatives, such as:
Biotin: The parent compound, essential for various metabolic processes.
Biotinyl-5’-AMP: An intermediate in the biotinylation of proteins.
Biocytin: A biotin-lysine conjugate used in biochemical assays.
Uniqueness
D-Biotinol is unique in its ability to be converted into biotin in vivo, making it a valuable compound for research and industrial applications. Its stability and ease of conversion set it apart from other biotin derivatives .
特性
分子式 |
C10H18N2O2S |
|---|---|
分子量 |
230.33 g/mol |
IUPAC名 |
4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C10H18N2O2S/c13-5-3-1-2-4-8-9-7(6-15-8)11-10(14)12-9/h7-9,13H,1-6H2,(H2,11,12,14) |
InChIキー |
RGIKRHKHRAAZIO-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C(S1)CCCCCO)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide](/img/structure/B13387421.png)
![3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid](/img/structure/B13387422.png)
![[4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387423.png)
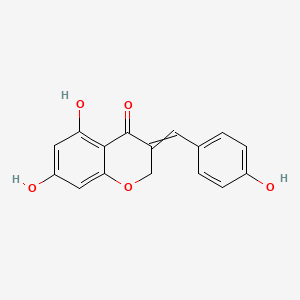

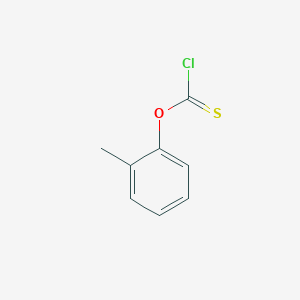
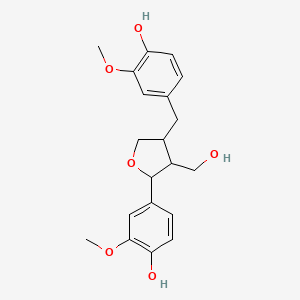
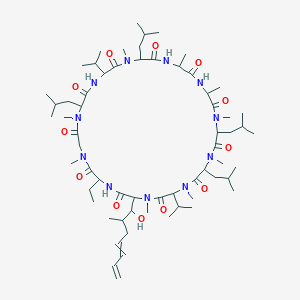
![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13387452.png)
![4-Amino-1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13387456.png)
![benzyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13387464.png)
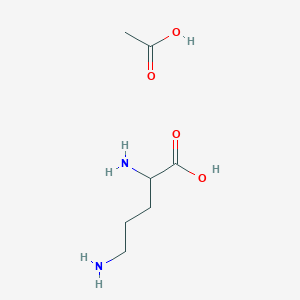
![9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole](/img/structure/B13387489.png)
![2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid](/img/structure/B13387499.png)
